![molecular formula C19H19ClO4S B2555145 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 279691-58-6](/img/structure/B2555145.png)
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Overview
Description
“2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 331459-65-5 . It has a molecular weight of 364.85 .
The IUPAC name for this compound is 2-[(4-chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid . The InChI Code for this compound is 1S/C18H17ClO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) .
Scientific Research Applications
Anti-Inflammatory Activity
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid: exhibits anti-inflammatory potential. In vitro studies have demonstrated selective binding to the COX-2 receptor, with a selectivity index (SI) ranging from 30.35 to 107.63. Compared to the standard drug, this compound shows promising anti-inflammatory effects .
COX Inhibition
The compound’s ability to selectively inhibit cyclooxygenase-2 (COX-2) suggests its potential as a COX inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. Investigating its COX inhibition mechanism could lead to novel therapeutic strategies .
11β-HSD1 Inhibition
Recent studies have explored the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a therapeutic approach for metabolic disorders. Crystallographic analysis and computational studies of related compounds suggest that 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid may act as an 11β-HSD1 inhibitor .
Metabolic Syndrome Research
Given its potential as an 11β-HSD1 inhibitor, further investigations could explore its impact on metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. Understanding its effects on glucocorticoid metabolism may provide valuable insights .
Chemical Biology and Medicinal Chemistry
Researchers can use this compound as a starting point for designing analogs with improved pharmacological properties. Structural modifications could enhance its potency, selectivity, and bioavailability. Computational studies can guide rational drug design .
Structure-Activity Relationship (SAR) Studies
By systematically altering functional groups and substituents, scientists can explore the SAR of this compound. Understanding how specific modifications affect its biological activity will contribute to drug development .
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4S/c1-2-24-16-9-5-14(6-10-16)17(21)11-18(19(22)23)25-12-13-3-7-15(20)8-4-13/h3-10,18H,2,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRPLDHTYWVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
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